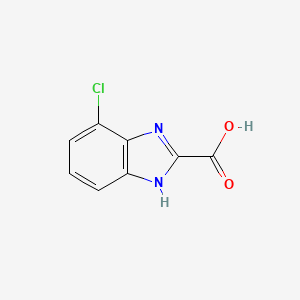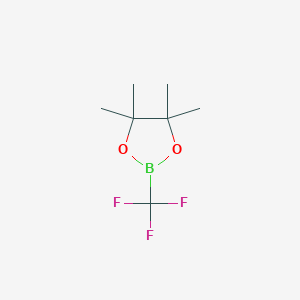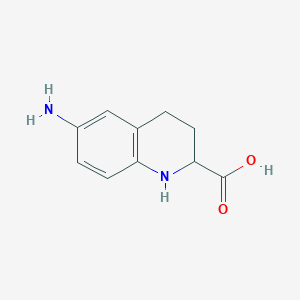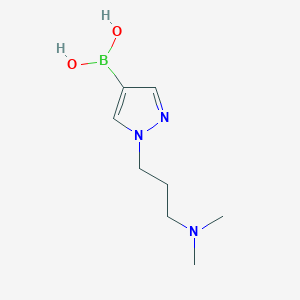![molecular formula C11H13NO2 B11903476 Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]- CAS No. 199442-02-9](/img/structure/B11903476.png)
Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(Chroman-4-yl)acetamide is a chiral compound that has garnered interest due to its potential applications in medicinal chemistry. The compound is characterized by a chroman ring structure attached to an acetamide group, which imparts unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-N-(Chroman-4-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with chroman-4-one.
Reduction: Chroman-4-one is reduced to chroman-4-amine using titanium (IV) isopropoxide and ammonia in ethanol at room temperature for 6 hours. The reaction mixture is then cooled to 0°C, and sodium borohydride is added portionwise.
Acetylation: The chroman-4-amine is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield ®-N-(Chroman-4-yl)acetamide.
Industrial Production Methods: Industrial production of ®-N-(Chroman-4-yl)acetamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: ®-N-(Chroman-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The chroman ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products:
Oxidation: N-oxides of ®-N-(Chroman-4-yl)acetamide.
Reduction: ®-N-(Chroman-4-yl)amine.
Substitution: Various substituted chroman derivatives.
Aplicaciones Científicas De Investigación
®-N-(Chroman-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antineoplastic effects, particularly in stabilizing protein complexes involved in cancer signaling pathways.
Biology: It is used in research to understand its effects on cellular signaling and apoptosis.
Industry: The compound’s unique chemical properties make it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Mecanismo De Acción
The mechanism of action of ®-N-(Chroman-4-yl)acetamide involves its ability to bind to specific molecular targets. For instance, it can stabilize the complex formed by the overactivated form of K-Ras4B and its membrane transporter, phosphodiesterase subunit delta (PDE6δ). This stabilization reduces the activity of K-Ras signaling pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells .
Comparación Con Compuestos Similares
Chroman-4-amine: A precursor in the synthesis of ®-N-(Chroman-4-yl)acetamide.
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[(4R)-chroman-4-yl]acetamide: An analog with similar binding properties to protein complexes.
Uniqueness: ®-N-(Chroman-4-yl)acetamide is unique due to its specific chiral configuration, which imparts distinct biological activities compared to its analogs. Its ability to stabilize protein complexes involved in cancer signaling pathways sets it apart from other similar compounds.
Propiedades
Número CAS |
199442-02-9 |
|---|---|
Fórmula molecular |
C11H13NO2 |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
N-[(4R)-3,4-dihydro-2H-chromen-4-yl]acetamide |
InChI |
InChI=1S/C11H13NO2/c1-8(13)12-10-6-7-14-11-5-3-2-4-9(10)11/h2-5,10H,6-7H2,1H3,(H,12,13)/t10-/m1/s1 |
Clave InChI |
CANQSNOZKNKRTR-SNVBAGLBSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1CCOC2=CC=CC=C12 |
SMILES canónico |
CC(=O)NC1CCOC2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2',3-Dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B11903426.png)
![Octahydrospiro[indene-1,4'-piperidine]](/img/structure/B11903434.png)
![Spiro[cyclopropane-1,9'-fluorene]](/img/structure/B11903436.png)





